Sertindole-d4: A Comprehensive Technical Guide
Sertindole-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sertindole-d4. It also delves into the compound's mechanism of action and metabolic fate, offering valuable insights for researchers and professionals in the field of drug development.
Core Chemical Properties
Sertindole-d4 is the deuterated form of Sertindole, an atypical antipsychotic medication. The introduction of deuterium isotopes can subtly alter the pharmacokinetic profile of the parent drug, a topic of significant interest in drug development.[1][2][3]
| Property | Value | Source |
| Chemical Name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone | [4] |
| Alternate Names | Serdolect-d4, Zerdol-d4 | [4] |
| CAS Number | 1794737-42-0 | [1][4][5] |
| Molecular Formula | C₂₄H₂₂D₄ClFN₄O | [1][4][5] |
| Molecular Weight | 444.97 g/mol | [1][4][5] |
| Accurate Mass | 444.203 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in the ultrasonic bath for a while. | [1] |
| Storage | Store at -20°C. Stock solutions can be stored below -20°C for several months. | [1][2] |
Synthesis and Manufacturing
The synthesis of Sertindole-d4 follows the established synthetic route for Sertindole, with the key difference being the introduction of deuterium atoms in the final alkylation step.
Experimental Protocol: Synthesis of Sertindole-d4
This protocol is adapted from the known synthesis of Sertindole. The deuterated ethyl group is introduced in the final step.
Step 1: N-Arylation of 5-chloroindole
5-chloroindole is reacted with 4-fluorobromobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent like DMF at elevated temperatures. This Ullmann condensation-type reaction yields 5-chloro-1-(4-fluorophenyl)-1H-indole.
Step 2: Vilsmeier-Haack Formylation
The resulting indole is then formylated at the 3-position using a Vilsmeier reagent (e.g., POCl₃ and DMF) to produce 5-chloro-1-(4-fluorophenyl)-1H-indole-3-carbaldehyde.
Step 3: Reductive Amination
The aldehyde is reacted with piperidin-4-one via reductive amination. This is typically a one-pot reaction where the aldehyde and amine form an intermediate enamine/iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or catalytic hydrogenation) to yield 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.
Step 4: N-Alkylation with Deuterated Reagent
The final step involves the N-alkylation of the piperidine nitrogen with a deuterated alkylating agent. 1-(2-chloroethyl-d4)-imidazolidin-2-one is reacted with 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as methyl isobutyl ketone (MIBK) under reflux to yield Sertindole-d4.
Workflow for Sertindole Synthesis
Caption: Synthetic workflow for Sertindole-d4.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust and widely used method for the analysis of Sertindole and its deuterated analog.
Experimental Protocol: HPLC Analysis of Sertindole-d4
Objective: To determine the purity and concentration of Sertindole-d4 in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a ratio of 55:45 (v/v)
-
Sertindole-d4 reference standard
-
Sample for analysis
-
Methanol (for sample preparation)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer (pH 3.0) and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Sertindole-d4 reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing Sertindole-d4 in methanol. Further dilute with the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 256 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Sertindole-d4 in the sample by interpolating its peak area on the calibration curve.
Mechanism of Action and Signaling Pathways
Sertindole is an atypical antipsychotic that exhibits a multi-receptor antagonist profile. Its therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors.[6][7]
Sertindole acts as a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₂₋ receptors.[6][7] It also has a high affinity for α₁-adrenergic receptors.[7] The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia.[6] The simultaneous blockade of 5-HT₂ₐ receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[6]
Sertindole's Primary Signaling Pathway
Caption: Sertindole's multi-receptor antagonism.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Sertindole-d4 for the human dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.
-
Sertindole-d4 test compound.
-
Non-specific binding control: A high concentration of a known D₂ antagonist (e.g., haloperidol or unlabeled spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a concentration near its Kd.
-
Competition Binding: Add increasing concentrations of Sertindole-d4 to the wells. For total binding, add only the vehicle. For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Sertindole-d4 concentration.
-
Determine the IC₅₀ value (the concentration of Sertindole-d4 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Metabolism
Sertindole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] The main metabolic pathways include N-dealkylation and oxidation.[8] The major metabolites are norsertindole (formed by N-dealkylation) and dehydrosertindole (formed by oxidation).[8] Hydroxylation at various positions on the molecule also occurs, followed by further conjugation reactions such as glucuronidation and sulfation.[8]
Metabolic Pathway of Sertindole
Caption: Overview of Sertindole's metabolic pathways.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Sertindole-d4 | CAS 1794737-42-0 | LGC Standards [lgcstandards.com]
- 6. What is the mechanism of Sertindole? [synapse.patsnap.com]
- 7. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of sertindole: identification of the metabolites in the rat and dog, and species comparison of liver microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
